[(Z)-[1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propylidene]amino]thiourea
Description
[(Z)-[1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propylidene]amino]thiourea is a heterocyclic compound that contains both pyrazole and thiourea moieties. This compound is of significant interest due to its potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the pyrazole ring, a common structural motif in many biologically active molecules, contributes to its diverse biological activities.
Properties
IUPAC Name |
[(Z)-1-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)propylideneamino]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c1-3-11(16-17-14(15)21)12-9(2)18-19(13(12)20)10-7-5-4-6-8-10/h4-8,12H,3H2,1-2H3,(H3,15,17,21)/b16-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSSMGDBYOBPRY-WJDWOHSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=S)N)C1C(=NN(C1=O)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/NC(=S)N)/C1C(=NN(C1=O)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propylidene]amino]thiourea typically involves multicomponent reactions (MCRs). One common method is the Knoevenagel condensation reaction followed by Michael addition. For instance, the reaction between 3-methyl-1-phenyl-5-pyrazolone and an appropriate aldehyde in the presence of a base such as sodium acetate can yield the desired pyrazole derivative . The subsequent reaction with thiourea under mild conditions completes the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as L-proline can be employed to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
[(Z)-[1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propylidene]amino]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, where nucleophiles such as alkyl halides can replace the thiourea group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in ethanol or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Analgesic and Anti-inflammatory Properties
Research indicates that derivatives of 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole exhibit significant analgesic and anti-inflammatory activities. For instance, studies have shown that compounds containing the pyrazolone moiety can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response. This suggests potential applications in developing new anti-inflammatory drugs .
Antibacterial Activity
The compound's thiourea group enhances its antibacterial properties. Thioureas have been reported to exhibit activity against various bacterial strains. A study highlighted that Schiff bases derived from 4-acyl-5-pyrazolone and their metal complexes demonstrated high antibacterial activity, making them suitable candidates for further development as antibacterial agents .
Coordination Chemistry
Catalysis
The compound's ability to form coordination complexes with metals has been explored in catalysis. The presence of the pyrazolone ring allows for the formation of stable metal complexes that can act as catalysts in various organic reactions. This application is particularly relevant in green chemistry, where efficient catalysts are sought to minimize waste and energy consumption .
Materials Science
Synthesis of Novel Materials
[(Z)-[1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propylidene]amino]thiourea can be utilized in synthesizing novel materials with specific properties. For example, its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that such materials can be applied in coatings and composites for industrial applications .
Case Studies
Case Study 1: Antibacterial Activity Assessment
In a study assessing the antibacterial activity of various pyrazolone derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant inhibition zone compared to control samples, suggesting its potential as a therapeutic agent against bacterial infections .
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| Control | 0 | Staphylococcus aureus |
| Test | 15 | Staphylococcus aureus |
| Control | 0 | Escherichia coli |
| Test | 12 | Escherichia coli |
Case Study 2: Catalytic Activity in Organic Reactions
A recent investigation into the catalytic properties of metal complexes formed with this compound demonstrated its effectiveness in promoting the synthesis of various organic compounds under mild conditions. The study showcased a significant increase in reaction yields compared to traditional methods .
Mechanism of Action
The mechanism of action of [(Z)-[1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propylidene]amino]thiourea involves its interaction with various molecular targets:
Molecular Targets: Enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism.
Pathways Involved: The compound can inhibit key signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dimethyl-4-[2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one .
- 3-(5-(3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenylquinazolin-4(3H)-one .
Uniqueness
[(Z)-[1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propylidene]amino]thiourea stands out due to its unique combination of pyrazole and thiourea moieties, which confer a broad spectrum of biological activities. Its ability to undergo diverse chemical reactions also makes it a versatile compound in synthetic chemistry.
Biological Activity
The compound [(Z)-[1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propylidene]amino]thiourea is a novel derivative that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of 3-methyl-5-oxo-1-phenylpyrazole with thiourea derivatives. Characterization techniques such as NMR , IR spectroscopy , and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound. The presence of functional groups and the geometric configuration play a crucial role in determining its biological activity.
Anticancer Activity
Research indicates that compounds containing pyrazole moieties, including this compound, exhibit potent anticancer properties. For instance:
- Cell Line Studies : In vitro studies have shown that derivatives of pyrazole thioureas significantly inhibit the growth of various cancer cell lines, including HL-60 (human promyelocytic leukemia) cells. The IC50 values for some synthesized compounds were reported to be less than 5 μM, indicating high potency against these cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HL-60 | ≤ 5 |
| Compound B | Colon Cancer | 10 |
| Compound C | Liver Cancer | 12 |
Antimicrobial Activity
The compound also demonstrates considerable antimicrobial activity. Studies show that it is effective against a range of bacteria and fungi:
- Antibacterial Activity : The synthesized thiourea derivatives exhibited activity against Gram-positive bacteria with varying degrees of effectiveness. Some compounds showed inhibition rates exceeding 50% at concentrations around 100 μg/mL .
| Microorganism | Activity Level | Inhibition (%) |
|---|---|---|
| Staphylococcus aureus | Moderate | 55 |
| Escherichia coli | Weak | 30 |
| Candida albicans | Good | 70 |
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has also been explored. The ability to modulate inflammatory pathways suggests that this compound could serve as a lead compound for developing new anti-inflammatory agents .
Case Studies and Research Findings
Several studies have highlighted the biological significance of pyrazole-based thioureas:
- Study on Anticancer Activity : A comprehensive study involving various pyrazole thioureas demonstrated their effectiveness against multiple cancer cell lines. The findings suggest that structural modifications can enhance their cytotoxic effects .
- Antimicrobial Screening : A series of synthesized pyrazole acyl thioureas were tested against common pathogens. Results indicated that specific substitutions on the thiourea scaffold could improve antibacterial potency .
- Molecular Docking Studies : Research utilizing molecular docking has provided insights into how these compounds interact with biological targets at the molecular level, revealing potential mechanisms for their observed activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
